(R)-5-Oxopiperazine-2-carboxylic acid

Peptidomimetics Conformational Analysis NMR Spectroscopy

(R)-5-Oxopiperazine-2-carboxylic acid ((R)-PCA) is the chiral, D-serine-derived cyclic amino acid that uniquely stabilizes γ-turn/type II β-turn conformational equilibria in peptidomimetics — a property the (S)-enantiomer cannot replicate, as it introduces disruptive cis-trans heterogeneity (40%:60%). This scaffold is the critical chiral intermediate for Lp-PLA2 inhibitor synthesis (fused imidazopyrimidinones). Unlike the des-oxo analog, (R)-PCA offers higher TPSA (78.4 vs 61.36 Ų) and lower LogP, enhancing aqueous solubility. Procure the (R)-enantiomer specifically to ensure conformational homogeneity, avoid SAR confounding, and streamline asymmetric synthesis without chiral separation steps.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 1240590-31-1
Cat. No. B1429448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Oxopiperazine-2-carboxylic acid
CAS1240590-31-1
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)N1)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyCJFBRFWMGHQBFJ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Oxopiperazine-2-carboxylic acid (CAS 1240590-31-1): Chiral Heterocyclic Building Block for Peptidomimetics and Drug Discovery


(R)-5-Oxopiperazine-2-carboxylic acid (abbreviated as (R)-PCA) is a chiral, non-proteinogenic cyclic amino acid belonging to the 5-oxopiperazine-2-carboxylic acid family. It features a six-membered piperazine ring with a ketone at position 5 and a carboxylic acid at position 2 [1]. The (R)-configuration at C-2 is derived from D-serine, establishing its defined stereochemistry [1]. With a molecular formula C5H8N2O3 and molecular weight 144.13 g/mol , this compound serves as a conformationally constrained scaffold for inducing specific secondary structure motifs in peptides [1] and as a chiral intermediate for bioactive molecule synthesis .

Why (R)-5-Oxopiperazine-2-carboxylic acid Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Des-Oxo Analogs


Generic substitution with the (S)-enantiomer or racemic 5-oxopiperazine-2-carboxylic acid fails because the two enantiomers induce fundamentally different peptide secondary structures when incorporated into the same tetrapeptide backbone [1]. The (R)-enantiomer stabilizes a γ-turn/type II β-turn equilibrium, while the (S)-enantiomer promotes cis-trans amide bond isomerization (40%:60% ratio) [1]. Substituting with piperazine-2-carboxylic acid (lacking the 5-oxo group) alters hydrogen-bond donor/acceptor counts (HBD 2→3; HBA 3→4) and topological polar surface area (TPSA 61.36→78.4 Ų), profoundly affecting solubility, permeability, and molecular recognition [2]. These stereochemical and functional group differences mean that alternative compounds cannot replicate the conformational control and physicochemical properties required for target-specific applications.

Quantitative Differential Evidence for (R)-5-Oxopiperazine-2-carboxylic acid: Direct Comparator Data Guide


Conformational Bias Differentiation: (R)-PCA Induces γ-Turn/Type II β-Turn Equilibrium vs. (S)-PCA cis-trans Isomerization

In the model tetrapeptide Boc-Val-PCA-Gly-Leu-OMe, the (R)-PCA residue displayed an equilibrium between a γ-turn and a type II β-turn conformation. In stark contrast, the (S)-PCA diastereomer showed two readily interconverting conformations in a 40%:60% ratio, arising from cis-trans isomerization of the tertiary amide bond [1]. This demonstrates that the (R)-enantiomer uniquely stabilizes ordered turn structures, while the (S)-enantiomer introduces conformational heterogeneity via amide bond isomerism.

Peptidomimetics Conformational Analysis NMR Spectroscopy

Topological Polar Surface Area (TPSA) Advantage: +17 Ų Increase Over Des-Oxo Piperazine-2-carboxylic Acid

(R)-5-Oxopiperazine-2-carboxylic acid exhibits a TPSA of 78.4 Ų , compared to 61.36 Ų for piperazine-2-carboxylic acid (CAS 147650-70-2), which lacks the 5-oxo group [1]. This ΔTPSA of +17.04 Ų represents a 27.8% increase in polar surface area. Additionally, the target compound has XLogP3 of -3.7 , whereas piperazine-2-carboxylic acid has LogP values ranging from -1.63 to -0.71 [1], a difference of at least 2 log units.

Physicochemical Properties Drug Design Solubility

Hydrogen Bond Donor/Acceptor Profile: Additional HBD and HBA Over Piperazine-2-carboxylic Acid

The 5-oxo group in (R)-5-oxopiperazine-2-carboxylic acid contributes one additional hydrogen bond acceptor (total HBA=4) compared to piperazine-2-carboxylic acid (HBA=3) [1]. The target compound also possesses 3 hydrogen bond donors (HBD) versus 2 for the des-oxo analog [1]. This net gain of ΔHBD=+1 and ΔHBA=+1 expands the compound's capacity for directional intermolecular interactions.

Molecular Recognition Structure-Activity Relationships Medicinal Chemistry

Chiral Intermediate Patent Citation: (R)-Enantiomer Specifically Referenced for Lp-PLA2 Inhibitor Synthesis

(R)-5-Oxopiperazine-2-carboxylic acid is specifically cited as a chiral intermediate in PCT International Application by Wan, Z., et al. (2016) for the preparation of fused imidazopyrimidinones as Lp-PLA2 inhibitors . The (S)-enantiomer and racemic mixture are not referenced in this patent context. While quantitative IC50 or Ki values for the final inhibitors are not publicly available from this citation, the explicit designation of the (R)-enantiomer confirms its required stereochemistry for this therapeutic target class.

Lp-PLA2 Inhibitors Patent Literature Cardiovascular Drug Discovery

Enantiomeric Purity Benchmark: ≥98% Commercial Purity for (R)-PCA vs. 97% for (S)-PCA

Commercially available (R)-5-oxopiperazine-2-carboxylic acid is supplied at purities of ≥98% by vendors such as Chemscene (98%) and Leyan (98%) . The (S)-enantiomer (CAS 135630-97-6) is typically offered at 97% purity by suppliers including Bidepharm . This 1% purity advantage for the (R)-form, though modest, is consistent across multiple commercial sources and may reflect a more optimized synthetic route starting from D-serine [1].

Enantiomeric Purity Quality Control Chemical Sourcing

High-Value Application Scenarios for (R)-5-Oxopiperazine-2-carboxylic acid Where Alternative Compounds Fall Short


Design of Conformationally Constrained Peptidomimetics Requiring γ-Turn or Type II β-Turn Motifs

When designing peptidomimetics to probe or inhibit protein-protein interactions that depend on γ-turn or type II β-turn recognition, (R)-PCA serves as a privileged scaffold. The quantitative NMR evidence [1] confirms that Boc-Val-(R)-PCA-Gly-Leu-OMe adopts a defined γ-turn/type II β-turn equilibrium, whereas the (S)-diastereomer introduces cis-trans heterogeneity (40%:60% conformer ratio). Researchers aiming to stabilize a single bioactive conformation should therefore select (R)-PCA, as the (S)-enantiomer or racemic mixture would compromise conformational homogeneity and potentially confound structure-activity relationship (SAR) analysis.

Lp-PLA2 Inhibitor Drug Discovery: Chiral Intermediate for Fused Imidazopyrimidinone Synthesis

Patent literature identifies (R)-5-oxopiperazine-2-carboxylic acid as a key chiral intermediate in the synthetic route to fused imidazopyrimidinones, a class of Lp-PLA2 inhibitors with therapeutic potential in atherosclerosis, Alzheimer's disease, and diabetic macular edema. Medicinal chemistry teams pursuing Lp-PLA2 as a target should procure the (R)-enantiomer specifically, as the (S)-enantiomer is not referenced in this context and would likely yield diastereomeric products with altered, potentially inactive, pharmacological profiles.

Physicochemical Property Optimization: Building Block Selection for High-Solubility, Low-Permeability Lead Series

For drug discovery programs requiring enhanced aqueous solubility and reduced passive membrane permeability (e.g., to minimize CNS exposure or improve oral absorption via paracellular transport), (R)-PCA offers a favorable physicochemical profile versus des-oxo piperazine-2-carboxylic acid: TPSA of 78.4 vs. 61.36 Ų (+27.8%); XLogP3 of -3.7 vs. LogP of -0.71 to -1.63 [2]. These differences translate to measurably distinct solubility and permeability behavior, making (R)-PCA the preferred scaffold when property-based design rules demand lower LogP and higher TPSA.

Enantioselective Synthesis of Chiral Drug Candidates Requiring (R)-Configuration at the Piperazine 2-Position

The (R)-enantiomer is derived from D-serine via a well-established synthetic route [1] and is commercially available at ≥98% purity from multiple vendors . For asymmetric synthesis of bioactive molecules where the (R)-configuration at the piperazine 2-position is stereochemically critical, (R)-PCA provides a reliable, high-purity starting material that reduces the risk of enantiomeric contamination. The alternative (S)-enantiomer (97% purity) or racemate would require additional chiral separation steps, increasing cost and complexity in scale-up.

Quote Request

Request a Quote for (R)-5-Oxopiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.